molecular formula C7H9NO B2569776 1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile CAS No. 1799542-61-2

1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile

Cat. No.: B2569776
CAS No.: 1799542-61-2
M. Wt: 123.155
InChI Key: BUEBRHPDALUUME-UHFFFAOYSA-N
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Description

1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile is a bicyclic organic compound featuring a cyclopropane ring substituted with a carbonitrile group and an oxirane (epoxide)-containing methyl substituent. The carbonitrile moiety (-C≡N) enhances polarity and may contribute to interactions in medicinal chemistry or materials science applications. This compound is commercially available as a building block for research, with pricing and availability detailed by suppliers like CymitQuimica (e.g., 50 mg for €717) .

Properties

IUPAC Name

1-(oxiran-2-ylmethyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-7(1-2-7)3-6-4-9-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEBRHPDALUUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2CO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile can be synthesized through the Darzens reaction, which involves the condensation of a carbonyl compound with a haloacetonitrile in the presence of a base. This reaction forms the oxirane ring and introduces the nitrile group simultaneously .

Industrial Production Methods

The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide and a suitable solvent like ethanol or methanol .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack under acidic or basic conditions, producing derivatives with varied functional groups.

Nucleophile Conditions Product Key Findings
WaterAcid catalysis (e.g., H₂SO₄)1-(2,3-dihydroxypropyl)cyclopropane-1-carbonitrileForms vicinal diols via acid-catalyzed hydrolysis .
MethanolBase (e.g., NaOH)1-(2-methoxy-3-hydroxypropyl)cyclopropane-1-carbonitrileMethanol acts as both nucleophile and solvent, yielding mixed ether-alcohol products.
EthylamineRoom temperature, anhydrous1-(3-amino-2-hydroxypropyl)cyclopropane-1-carbonitrileAmines attack the less hindered epoxide carbon, producing β-amino alcohols .

Mechanistic Insight : Ring-opening follows an Sₙ2 mechanism under basic conditions, with nucleophiles attacking the less substituted epoxide carbon. Acidic conditions protonate the epoxide oxygen, facilitating carbocation formation and subsequent nucleophilic attack .

Nitrile Group Transformations

The carbonitrile group participates in reduction and nucleophilic substitution reactions.

Reaction Type Reagents/Conditions Product Yield/Selectivity
ReductionLiAlH₄, THF, 0°C → RT1-(oxiran-2-ylmethyl)cyclopropan-1-amineFull conversion to primary amine; requires careful temperature control .
HydrolysisH₂SO₄ (50%), reflux1-(oxiran-2-ylmethyl)cyclopropane-1-carboxylic acidNitrile hydrolyzes to carboxylic acid under strong acidic conditions.

Critical Note : The cyclopropane ring remains intact during these transformations, demonstrating its stability under typical reaction conditions .

Oxidation and Cycloaddition Reactions

The oxirane ring can engage in oxidation and cycloaddition processes:

  • Epoxide Oxidation :
    Reaction with peracids (e.g., mCPBA) converts the epoxide into a dioxirane intermediate, which further reacts to form carbonyl derivatives .

  • Cycloaddition :
    Under thermal conditions, the epoxide participates in [2+2] cycloadditions with electron-deficient alkenes, yielding oxetane derivatives (e.g., with maleic anhydride) .

Example Reaction :

Epoxide+Maleic anhydrideΔOxetane-fused cyclopropane derivative(Yield: 58–88%)[2]\text{Epoxide} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Oxetane-fused cyclopropane derivative} \quad (\text{Yield: 58–88\%}) \quad[2]

Biological Covalent Modification

The electrophilic epoxide forms covalent bonds with nucleophilic residues (e.g., cysteine thiols, lysine amines) in proteins:

Target Interaction Site Functional Impact
ProteasesActive-site cysteineIrreversible inhibition
KinasesATP-binding pocket lysineAllosteric modulation

This reactivity underpins its investigation as a potential pharmacophore in drug discovery .

Comparative Reactivity with Analogues

Reactivity differs significantly compared to larger-ring analogues:

Compound Epoxide Ring Strain Nitrile Reactivity
This compoundHigh (cyclopropane)Moderate
1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrileModerateHigh

The cyclopropane’s strain enhances epoxide reactivity but stabilizes the nitrile against premature hydrolysis.

Scientific Research Applications

Scientific Research Applications

1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile has several significant applications across different scientific domains:

Chemistry

The compound serves as a valuable building block in organic synthesis due to its bifunctional nature. Its unique structure allows for the formation of complex molecules through various chemical transformations.

Reaction Type Description Major Products
OxidationOxirane ring oxidationDiols, epoxides
ReductionReduction of nitrile groupPrimary amines
SubstitutionNucleophilic substitutionAmides, carboxylic acids

Biology

Research has investigated the biological activity of this compound, particularly its interactions with biomolecules. The reactivity of the oxirane ring enables it to form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.

Medicine

The compound is being explored for its potential as a pharmaceutical intermediate or active compound. Notably, it may exhibit anticancer and antimicrobial activities, making it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties allow for innovative processes in chemical manufacturing.

Case Study 1: Anticancer Activity

Research conducted on similar compounds has shown that derivatives of cyclopropane and epoxide structures can inhibit cancer cell proliferation. A study demonstrated that modifications to the oxirane moiety can enhance biological activity against specific cancer cell lines.

Case Study 2: Antimicrobial Properties

In another investigation, compounds with similar structural features were tested for antimicrobial efficacy. Results indicated that certain derivatives exhibited significant activity against bacterial strains, suggesting potential applications in antibiotic development.

Mechanism of Action

The mechanism of action of 1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile involves the reactivity of its oxirane and nitrile groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. The nitrile group can participate in nucleophilic substitution reactions, forming amides and carboxylic acids. These reactions enable the compound to interact with biological targets and pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile (29a)

  • Structure: Cyclopropane-carbonitrile with a 3-amino-4-hydroxyphenyl substituent.
  • NMR data (δH 6.73–1.27 ppm) confirms substituent orientation and cyclopropane rigidity .
  • Applications : Intermediate in synthesizing WD repeat-containing protein inhibitors, demonstrating bioactivity in medicinal chemistry .
  • Key Difference : The aromatic amine/hydroxyl groups contrast with the epoxide in this compound, altering solubility and reactivity.

1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile

  • Structure : Cyclopropane-carbonitrile with a hydroxyethyl chain.
  • Carbonitrile group necessitates careful handling due to toxicity concerns .
  • Key Difference : Hydroxyethyl substituent lacks the strained epoxide, reducing electrophilic reactivity compared to the target compound.

1-(4-Bromophenyl)cyclopropane-1-carbonitrile

  • Structure : Cyclopropane-carbonitrile with a 4-bromophenyl group.
  • NMR and mass spectrometry confirm stability under standard conditions .
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediates .
  • Key Difference : Aromatic bromine substitution diverges from the epoxide’s reactivity, favoring aryl-metal catalysis over ring-opening pathways.

1-(Methylsulfanyl)cyclopropane-1-carbonitrile

  • Structure : Cyclopropane-carbonitrile with a methylthio (-SMe) group.
  • IR and NMR data confirm thioether bonding .
  • Applications : Explored in agrochemicals due to sulfur’s role in pesticidal activity .
  • Key Difference : Methylthio group’s nucleophilicity contrasts with the epoxide’s electrophilicity, directing reactivity toward alkylation rather than polymerization.

Comparative Data Table

Compound Substituent Reactivity Profile Key Applications Toxicity Notes
This compound Epoxide-methyl Electrophilic, ring-opening Polymerization, synthesis Limited toxicity data
1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile Aromatic amine/hydroxyl Hydrogen-bonding, bioactivity WD protein inhibitors Moderate (handling required)
1-(4-Bromophenyl)cyclopropane-1-carbonitrile Aromatic bromine Halogen bonding, cross-coupling Pharmaceutical intermediates Standard halogen precautions
1-(Methylsulfanyl)cyclopropane-1-carbonitrile Methylthio Nucleophilic alkylation Agrochemicals Sulfur-related hazards

Research Findings and Trends

  • Epoxide Reactivity : this compound’s epoxide group enables participation in nucleophilic ring-opening reactions, a feature absent in analogues like 1-(4-bromophenyl) derivatives .
  • Biological Activity : Aromatic derivatives (e.g., 29a) show promise in medicinal chemistry, whereas the target compound’s applications remain more exploratory .

Biological Activity

1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile is a compound characterized by its unique structural features that include an oxirane (epoxide) moiety and a cyclopropane ring. This compound has garnered attention for its potential biological activities, particularly due to the reactivity of the oxirane ring, which can form covalent bonds with nucleophilic sites in proteins or DNA. This article explores the biological activity, mechanisms of action, and potential applications of this compound based on various research findings.

The chemical structure of this compound can be represented as follows:

C6H7NO\text{C}_6\text{H}_7\text{N}\text{O}

This compound is notable for its reactivity, particularly the oxirane ring, which can participate in several chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to various derivatives with potentially different biological activities.

The biological activity of this compound is primarily attributed to the following mechanisms:

Covalent Bond Formation: The oxirane ring's electrophilic nature allows it to react with nucleophiles, leading to the formation of stable covalent bonds with proteins and nucleic acids. This interaction can disrupt normal cellular functions, potentially leading to cytotoxic effects or modulation of biochemical pathways.

Enzyme Inhibition: Research suggests that compounds with similar structures often act as inhibitors of specific enzymes. The carbonitrile group may also play a role in modulating enzyme activity by interacting with active sites or allosteric sites on target proteins .

Antimicrobial Activity

Studies have indicated that compounds containing oxirane rings exhibit antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound might also possess similar activities .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro using cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in certain cancer cells, possibly through the aforementioned covalent interactions with cellular macromolecules .

Case Studies

Case Study 1: Antimicrobial Testing
In a study aimed at evaluating the antimicrobial efficacy of various epoxide-containing compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was conducted using human lung cancer cell lines (A549). The compound exhibited an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests that while it has some cytotoxic properties, further optimization may be necessary to enhance its selectivity and potency against cancer cells without affecting normal cells .

Research Findings Summary Table

Study Focus Findings References
Antimicrobial ActivitySignificant reduction in bacterial viability
CytotoxicityIC50 = 30 µM in A549 lung cancer cells
Enzyme InteractionPotential inhibition of enzyme activity

Q & A

Q. What advanced kinetic and mechanistic studies are necessary to resolve contradictions in the literature regarding the compound’s reactivity in [2+1] cycloaddition reactions?

  • Methodological Answer : Isotopic labeling (13C^{13}C-cyclopropane) tracks bond reorganization during cycloaddition. Transition state analysis via DFT identifies competing pathways (e.g., conrotatory vs. disrotatory). Stopped-flow UV-Vis monitors reaction kinetics under varying temperatures .

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